![molecular formula C15H11BrN2O B3052463 2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol CAS No. 416877-45-7](/img/structure/B3052463.png)
2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol
Übersicht
Beschreibung
“2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol” is a complex organic compound. It consists of a bromophenol group and a pyrazole group . Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Phenolic compounds, including various bisphenols and polyphenols, are known for their antioxidant and anti-inflammatory properties. For example, polyphenolics have been reported to have a wide range of biological activities, such as antioxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic effects, as well as the modulation of enzyme activity and prevention of coronary heart disease (Mir & Masoodi, 2020).
Endocrine Disruption and Reproductive Health
Compounds like bisphenol A (BPA) and its substitutes, bisphenol S (BPS) and bisphenol F (BPF), which share structural similarities with phenolic compounds, have been extensively studied for their endocrine-disrupting effects. These effects can influence reproductive health, with studies linking high levels of exposure to changes in birth weights and gestational ages in humans, as well as reproductive parameters in animal models (Ghazipura et al., 2017).
Impacts on Cellular and Molecular Mechanisms
Phenolic compounds can influence various cellular and molecular mechanisms, including the modulation of signaling pathways related to inflammation and cancer. For instance, dietary polyphenols have been shown to stimulate the growth of beneficial gut microbiota and increase the production of short-chain fatty acids, indicating a prebiotic effect that could be beneficial in managing conditions associated with metabolic syndrome (Alves-Santos et al., 2020).
Potential in Cosmetics and Dermatology
Polyphenols also find applications in cosmetics and dermatology, thanks to their antioxidant, anti-inflammatory, and photoprotective properties. These compounds are considered for formulations aimed at anti-aging, solar protection, and the treatment of various skin conditions (Cherubim et al., 2019).
Environmental and Occupational Health
The environmental presence and occupational exposure to phenolic compounds like BPA, BPS, and BPF, and their impact on human health, are areas of ongoing research. Studies aim to assess the exposure levels, pathways, and health outcomes associated with these compounds in various settings (Bousoumah et al., 2021).
Wirkmechanismus
Target of Action
The compound “2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol” belongs to the class of pyrazole derivatives . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit the activity of AchE, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
For instance, they can influence the production of reactive oxygen species (ROS), which are linked to disease development .
Result of Action
Similar compounds have been reported to cause changes in cellular processes, such as the inhibition of ache activity, which can lead to behavioral changes and body movement impairment .
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLJMHPVLYRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425231 | |
| Record name | ZINC00265089 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416877-45-7 | |
| Record name | ZINC00265089 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



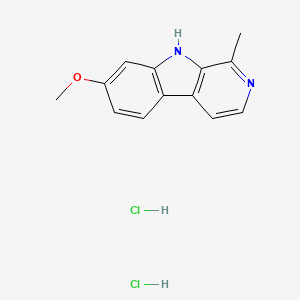
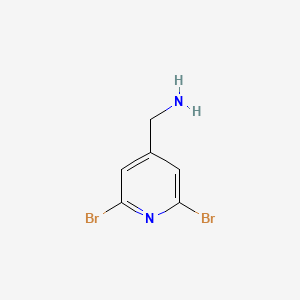
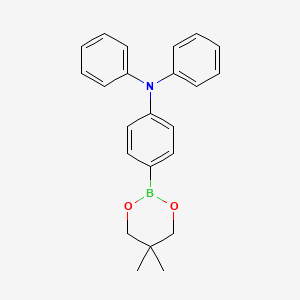
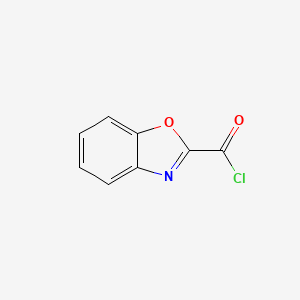
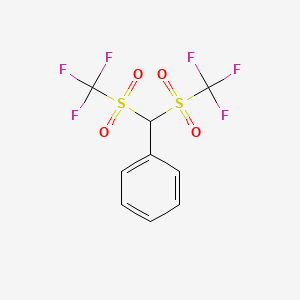
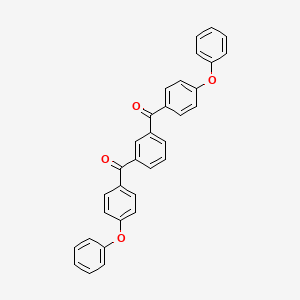
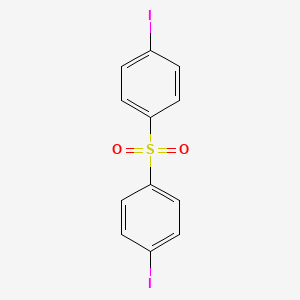


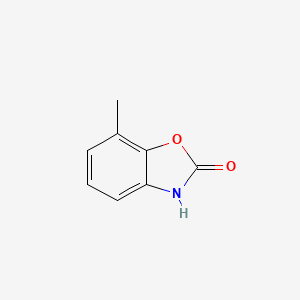
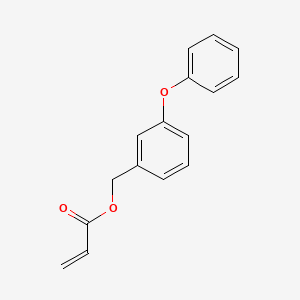
![Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B3052396.png)

![4-[(4-Methylphenyl)sulfonyl]aniline](/img/structure/B3052398.png)